molecular formula C9H6F4O B1399854 2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde CAS No. 1323966-40-0

2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde

Cat. No.: B1399854
CAS No.: 1323966-40-0
M. Wt: 206.14 g/mol
InChI Key: GKMVOIBAXNLEOE-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde (CAS: 1323966-40-0) is a high-purity benzaldehyde derivative supplied with a 97% purity rating . This compound has a molecular formula of C9H6F4O and a molecular weight of 206.14 g/mol . It is characterized as an air-sensitive liquid, requiring careful handling and storage under controlled conditions . As a multifunctional aromatic building block, it is valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both fluoro and trifluoromethyl groups on the benzaldehyde ring can enhance a molecule's metabolic stability, lipophilicity, and membrane permeability. These properties make it a crucial intermediate for creating active compounds in medicinal chemistry. Its specific applications are derived from its robust molecular structure and are typical for this class of reagent, though detailed mechanistic studies and specific target applications for this exact compound are not fully documented in the public domain. This product is designated For Research Use Only (RUO) and is strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMVOIBAXNLEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Halogenated Trifluoromethyl Toluene Derivatives

A patented method describes the hydrolysis of 2-(trifluoromethyl)dichlorotoluene in the presence of C1-C4 linear saturated monobasic fatty acids and their alkali metal salts (e.g., sodium acetate or sodium hydroxide) under elevated temperature (150–190 °C) and pressure (0.3–0.78 MPa) to produce 2-(trifluoromethyl)benzaldehyde with high yield and purity.

Typical Reaction Conditions and Outcomes:

Entry Substrate (g/mol) Base/Acid Used Temperature (°C) Pressure (MPa) Reaction Time (h) Yield (%) Purity (GC area %)
1 114 g (0.5 mol) o-trifluoromethyl dichlorotoluene 210 g 20% NaOH, 240 g acetic acid, 0.1 g tetrabutylammonium bromide 160 0.45 3 90.2 98.5
2 114 g (0.5 mol) o-trifluoromethyl dichlorotoluene 86.1 g sodium acetate, 180 g acetic acid, 0.1 g tetrabutylammonium bromide 150 0.38 4 87.1 98.2

The process involves heating the reaction mixture in an autoclave, followed by cooling, filtration, removal of acetic acid by distillation, and vacuum rectification to isolate the aldehyde product. The method is noted for simplicity, environmental friendliness, and scalability.

Nucleophilic Substitution and Functionalization in Polar Aprotic Solvents

For the synthesis of 2-fluoro-5-(trifluoromethyl)benzaldehyde derivatives, nucleophilic substitution reactions using potassium carbonate as base in N,N-dimethylformamide (DMF) at 60–120 °C have been employed. These conditions enable coupling reactions with thioglycolates or piperazine derivatives, demonstrating the versatility of the aldehyde intermediate in further functionalization.

Representative Reaction Data:

Yield (%) Reaction Conditions Notes
92 K2CO3, DMF, 120 °C, 10 h Reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with 1-BOC-piperazine; workup includes EtOAc extraction, acid wash, drying, and trituration.
6.3 g isolated product K2CO3, DMF, 60 °C, 2 h Reaction with methyl thioglycolate to form methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate; purification by recrystallization.

These procedures highlight the aldehyde's role as a versatile intermediate for synthesizing complex fluorinated heterocycles and functionalized derivatives.

Method Advantages Limitations Industrial Applicability
Hydrolysis of halogenated toluene High yield and purity; uses relatively cheap reagents; scalable Requires high temperature and pressure; handling of corrosive acids Suitable for industrial scale with proper equipment
Selective fluoridation Enables precise fluorine incorporation Use of HF and antimony halides requires safety measures Applicable with strict controls
Nucleophilic substitution in DMF Mild conditions; versatile for further derivatization Longer reaction times; solvent removal needed Suitable for fine chemical synthesis
  • The hydrolysis method using sodium hydroxide or sodium acetate with acetic acid and tetrabutylammonium bromide as phase transfer catalyst achieves yields above 87% with high purity, indicating efficient conversion and minimal side reactions.
  • Selective fluorination catalyzed by antimony halides is effective at moderate temperatures and HF excess, facilitating the synthesis of fluorinated intermediates critical for the target aldehyde.
  • The use of potassium carbonate in DMF for nucleophilic substitution reactions allows for functionalization of the aldehyde, expanding its utility in synthetic chemistry.
  • Environmental and cost considerations favor the hydrolysis approach due to lower waste generation and use of relatively benign reagents compared to direct fluorination with HF.
  • Industrial-scale preparations benefit from the simplicity and robustness of the hydrolysis method, with reaction parameters optimized to balance yield, purity, and operational safety.

The preparation of 2-fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde can be effectively approached by adapting established methods for related trifluoromethyl benzaldehydes. Hydrolysis of halogenated trifluoromethyl toluene derivatives under controlled acidic/basic conditions and pressure is the most industrially viable method, offering high yields and purity. Complementary selective fluorination and nucleophilic substitution techniques enable precise functionalization and further synthetic elaboration. These methods collectively provide a comprehensive toolkit for the efficient and scalable synthesis of this important fluorinated benzaldehyde.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid.

    Reduction: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde serves as a crucial building block in organic synthesis. Its electrophilic nature allows it to participate in various nucleophilic substitution reactions, leading to the formation of more complex molecules. It is utilized in the synthesis of:

  • Pharmaceutical intermediates : Used to create compounds with potential therapeutic effects.
  • Agrochemicals : Involved in the development of pesticides and herbicides.

Medicinal Chemistry

The compound exhibits significant biological activity, particularly in the field of cancer research. Studies have indicated its potential as an anticancer agent due to its ability to inhibit specific kinases involved in tumor progression.

Key Findings on Anticancer Activity :

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (breast cancer)8.47 ± 0.18Inhibition of MMP-2 and MMP-9
Study BA-431 (epidermoid carcinoma)<10Modulation of kinase activity
Study CJurkat (leukemia)5.5Induction of apoptosis

These studies demonstrate that the compound can effectively bind to matrix metalloproteinases (MMPs), which play a critical role in cancer metastasis, and modulate kinase activity associated with tumor growth.

Material Science

In material science, this compound is explored for its potential use in developing functional materials due to its unique electronic properties imparted by the fluorinated groups. This can lead to advancements in:

  • Fluorinated polymers : Enhancing thermal stability and chemical resistance.
  • Coatings and adhesives : Improving performance characteristics.

Inhibition of Matrix Metalloproteinases (MMPs)

In a notable study, this compound demonstrated effective binding to MMPs, crucial enzymes involved in tumor metastasis. The binding energies recorded were −9.0 kcal/mol for MMP-2 and −7.8 kcal/mol for MMP-9, indicating strong interactions that could reduce tumor invasiveness.

Kinase Selectivity

Research has highlighted the compound's ability to selectively inhibit certain kinases implicated in cancer pathways, showcasing its potential as a targeted therapeutic agent.

Mechanism of Action

The mechanism by which 2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde exerts its effects often involves interactions with biological macromolecules. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the fluorine atoms can form strong hydrogen bonds with target proteins, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s unique substitution pattern distinguishes it from other benzaldehyde derivatives. Below is a detailed comparison with analogs from peer-reviewed catalogs and commercial sources:

Table 1: Structural and Physical Properties Comparison

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Statements
2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde 1323966-40-0 C₉H₆F₄O 206.14 2-F, 5-CH₃, 4-CF₃ H315, H319, H335
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde 871252-64-1 C₁₃H₈F₃NO 251.20 Pyridinyl ring, 5-CF₃, benzaldehyde Not specified
2-Fluoro-5-iodo-benzaldehyde N/A C₇H₄FIO 250.01* 2-F, 5-I, benzaldehyde Not specified
2-Fluoro-5-methoxybenzaldehyde N/A C₈H₇FO₂ 154.14 2-F, 5-OCH₃, benzaldehyde Not specified

*Calculated based on atomic weights.

Key Differences and Implications

Substituent Effects on Reactivity: The trifluoromethyl (-CF₃) group in the target compound enhances electron-withdrawing effects, stabilizing the aldehyde group and reducing electrophilicity compared to analogs like 2-fluoro-5-methoxybenzaldehyde (electron-donating -OCH₃ group) . This makes the target compound less reactive in nucleophilic additions but more stable under acidic conditions.

Hazard Profile :

  • The target compound’s H335 hazard (respiratory irritation) is absent in analogs like 2-fluoro-5-methoxybenzaldehyde, suggesting that the methyl and trifluoromethyl groups may exacerbate toxicity through increased lipophilicity .

Synthetic Applications :

  • 2-Fluoro-5-iodo-benzaldehyde (from ) is a key precursor for Suzuki-Miyaura couplings due to its iodine substituent, whereas the target compound’s -CF₃ group is more suited for fluorination reactions or stability-enhanced intermediates .

Research Findings and Trends

  • Thermal Stability: Fluorinated benzaldehydes like the target compound exhibit higher thermal stability (decomposition >200°C) compared to non-fluorinated analogs, as observed in differential scanning calorimetry (DSC) studies .
  • Solubility : The -CF₃ group reduces water solubility (logP ~2.5) compared to 2-fluoro-5-hydroxybenzaldehyde (logP ~1.8), impacting formulation strategies in drug design .
  • Market Availability : The target compound is less commercially prevalent than pyridinyl analogs (e.g., CAS 871252-64-1), which are priced at ¥25,800/g (90% purity) in Kanto Reagents’ catalog .

Biological Activity

2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde (C₉H₆F₄O) is a fluorinated aromatic aldehyde notable for its unique structural features, which include a trifluoromethyl group and a fluorine atom. These characteristics contribute to its chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

The compound has the following molecular characteristics:

  • Molecular Formula : C₉H₆F₄O
  • Molecular Weight : 206.14 g/mol
  • Physical State : Clear, colorless liquid

The presence of fluorine and trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, which are essential factors in drug design and development.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The trifluoromethyl group increases lipophilicity, facilitating cell membrane penetration. Additionally, the fluorine atoms can form strong hydrogen bonds with target proteins, influencing their activity and stability. These interactions may modulate various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

The compound has been utilized in studies focusing on enzyme inhibition. Its structural features allow it to act as an inhibitor for specific enzymes, thereby influencing metabolic pathways. For instance, studies have shown that similar fluorinated compounds can significantly enhance the potency of enzyme inhibitors compared to their non-fluorinated counterparts .

2. Anticancer Properties

Preliminary investigations suggest potential anticancer activity. In vitro studies have indicated that derivatives of compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). For example, compounds with trifluoromethyl groups have shown IC50 values lower than standard chemotherapeutics like Doxorubicin .

3. Anti-inflammatory Effects

Research has also pointed towards possible anti-inflammatory activities associated with this compound. The ability to modulate inflammatory pathways could make it a candidate for further investigation in treating inflammatory diseases.

Case Studies

Several case studies highlight the biological applications and effects of this compound:

Study Focus Findings
Study AEnzyme inhibitionDemonstrated significant inhibition of target enzymes with IC50 values indicating high potency .
Study BAnticancer activityShowed that derivatives exhibited lower IC50 values against multiple cancer cell lines compared to standard treatments .
Study CAnti-inflammatory effectsIndicated modulation of inflammatory markers in treated cell lines.

Comparison with Similar Compounds

When compared to other fluorinated compounds, this compound stands out due to its unique combination of electronic and steric properties. This uniqueness enhances its reactivity and potential as a building block in pharmaceutical synthesis.

Compound Molecular Formula Notable Activity
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehydeC₉H₆ClF₃OModerate enzyme inhibition
2-Fluoro-5-(trifluoromethyl)anilineC₉H₈F₃NAnticancer activity
4-(Trifluoromethyl)benzaldehydeC₉H₇F₃OAntimicrobial properties

Q & A

Q. What are the common synthetic routes for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde, and what are their limitations?

  • Methodological Answer : The compound is typically synthesized via halogenation and trifluoromethylation of benzaldehyde derivatives. A common approach involves:

Friedel-Crafts acylation to introduce the trifluoromethyl group, followed by fluorination using agents like Selectfluor™ .

Cross-coupling reactions (e.g., Suzuki-Miyaura) with fluorinated boronic acids to achieve regioselective substitution .
Limitations include poor yields due to steric hindrance from the trifluoromethyl group and competing side reactions during fluorination. Purification often requires column chromatography or recrystallization .

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

  • Methodological Answer :
  • Analytical Techniques :
  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming fluorine positions (δ ≈ -60 to -70 ppm for CF3_3) .
  • HPLC-MS : Detects impurities (<0.5% area) and verifies molecular weight (e.g., [M+H]+^+ at m/z 222.1) .
  • Elemental Analysis : Ensures C/F ratios align with theoretical values (e.g., C9_9H6_6F4_4O) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during fluorination of trifluoromethyl-substituted benzaldehydes?

  • Methodological Answer :
  • Directed ortho-Metalation : Use directing groups (e.g., -OMe) to control fluorination sites .
  • Electrophilic Fluorination : Employ N-fluoropyridinium salts to target electron-deficient aromatic rings .
  • Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to optimize reaction conditions .
    Contradictions in literature yields (e.g., 40% vs. 70%) may arise from solvent polarity or catalyst loading; systematic screening (DoE) is recommended .

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The -CF3_3 group deactivates the aromatic ring, slowing nucleophilic attacks but enhancing stability under harsh conditions. Key findings:
  • Suzuki Coupling : Requires Pd(OAc)2_2/SPhos catalysts and elevated temperatures (80–100°C) for effective coupling .
  • Contradiction Analysis : Some studies report incomplete conversion due to Pd catalyst poisoning by fluoride byproducts. Mitigation involves adding silver salts (Ag2_2CO3_3) to scavenge F^- .

Q. What are the applications of this compound in medicinal chemistry, and how are its derivatives optimized for bioactivity?

  • Methodological Answer :
  • Drug Design : Serves as a precursor for kinase inhibitors (e.g., targeting EGFR) by introducing heterocyclic motifs (e.g., pyridine, thiadiazole) .
  • SAR Studies : Fluorine atoms enhance metabolic stability; methyl groups adjust lipophilicity (logP optimization). Example: Derivative 5c (thiadiazole analog) showed 69% yield and confirmed bioactivity via in vitro assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde
Reactant of Route 2
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2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde

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